![molecular formula C17H11N3O3S B6581746 (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate CAS No. 1207023-97-9](/img/structure/B6581746.png)
(5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate
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Overview
Description
(5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate is a complex organic compound that features both oxazole and benzothiadiazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of these heterocyclic structures often imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate typically involves multi-step organic synthesis. One common approach is:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with nitriles under basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Synthesis of Benzothiadiazole: Benzothiadiazole can be synthesized from o-phenylenediamine and sulfur sources such as sulfur monochloride.
Coupling Reactions: The final step involves coupling the oxazole derivative with the benzothiadiazole carboxylate under conditions that promote ester formation, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxazole moiety.
Reduction: Reduction reactions can target the nitro groups if present or reduce the oxazole ring under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the oxazole or benzothiadiazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate may act as inhibitors of the YAP/TAZ-TEAD interaction pathway, which is crucial in cancer cell proliferation and survival. A patent describes the use of such compounds in the treatment of malignant mesothelioma, highlighting their potential as therapeutic agents against specific cancer types .
Antimicrobial Properties
Studies on related oxazole derivatives have shown promising antimicrobial activities. The presence of the oxazole ring enhances interactions with microbial targets, potentially leading to the development of new antibacterial or antifungal agents. The mechanism typically involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
Fluorescent Probes
The unique optical properties of This compound make it a candidate for use as a fluorescent probe in biochemical assays. Its ability to emit light upon excitation can be harnessed for imaging applications in cellular biology and diagnostics .
Organic Light Emitting Diodes (OLEDs)
Due to its electronic properties, this compound may also find applications in the development of OLEDs. The incorporation of such materials into device architectures can enhance light emission efficiency and color purity .
Crop Protection Agents
Research has explored the use of benzothiadiazole derivatives in crop protection. These compounds can act as fungicides or herbicides by interfering with plant pathogen metabolism or growth regulation pathways. The specific application of This compound in this context remains an area for further investigation but shows potential based on related compounds .
Case Studies
Mechanism of Action
The mechanism by which (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiadiazole moiety can participate in π-π stacking interactions, while the oxazole ring can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-4-carboxylate: Similar structure but with a different position of the carboxylate group.
(5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-6-carboxylate: Another positional isomer.
(5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-sulfonate: Contains a sulfonate group instead of a carboxylate.
Uniqueness
The unique combination of the oxazole and benzothiadiazole rings in (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate provides distinct electronic and steric properties that can be exploited in various applications. Its specific substitution pattern can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Biological Activity
The compound (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzothiadiazole moiety linked to an oxazole ring, which is critical for its biological activity. The presence of phenyl groups enhances its interaction with biological targets.
Biological Activity Overview
-
Anticancer Properties :
- Research has indicated that derivatives of benzothiadiazole compounds exhibit significant anticancer activity. For instance, compounds similar to (5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity. For example:
- Phenyl Substitution : The presence of phenyl groups at particular positions on the oxazole ring significantly improves the compound's potency against cancer cell lines.
- Carboxylate Group : The carboxylate moiety is crucial for binding interactions with target proteins, enhancing solubility and bioavailability.
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Data Table: Biological Activities Summary
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 2,1,3-benzothiadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c21-17(12-6-7-14-15(8-12)20-24-19-14)22-10-13-9-16(23-18-13)11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWPFXZZHJMDGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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